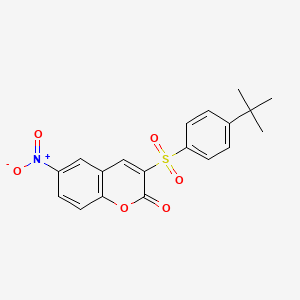

3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one

Description

3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one is a synthetic organic compound featuring a chromen-2-one (coumarin) backbone modified with a sulfonyl group at position 3 and a nitro group at position 5. Chromenone derivatives are widely studied for applications in pharmaceuticals (e.g., anticoagulants), materials science, and analytical chemistry.

Properties

IUPAC Name |

3-(4-tert-butylphenyl)sulfonyl-6-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S/c1-19(2,3)13-4-7-15(8-5-13)27(24,25)17-11-12-10-14(20(22)23)6-9-16(12)26-18(17)21/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHQBSRQYKZIDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Overview

The synthesis involves three sequential transformations: (1) construction of the chromen-2-one backbone, (2) regioselective nitration at position 6, and (3) sulfonylation at position 3. Each step is critical for achieving the desired molecular architecture and functionality. The overall yield typically ranges between 45% and 60%, depending on purification efficiency and reaction optimization.

Chromenone Core Formation

Reaction Mechanism and Starting Materials

The chromenone skeleton is synthesized via the Kostanecki-Robinson reaction, which involves the condensation of resorcinol derivatives with β-ketoesters under acidic conditions. For instance, resorcinol reacts with ethyl acetoacetate in the presence of sulfuric acid or polyphosphoric acid to form the chromen-2-one core. This reaction proceeds through cyclization and dehydration, yielding the lactone ring characteristic of chromenones.

Key Considerations:

- Acid Catalyst : Concentrated sulfuric acid or polyphosphoric acid facilitates both esterification and cyclization.

- Temperature : Reactions are typically conducted at 80–100°C for 6–8 hours to ensure complete cyclization.

- Substituent Effects : Electron-donating groups on the resorcinol derivative influence reaction kinetics and product distribution.

Regioselective Nitration at Position 6

Nitrating Agent and Conditions

Nitration is achieved using a mixed nitric-sulfuric acid system (1:3 v/v), which generates the nitronium ion (NO₂⁺) as the active electrophile. The reaction is performed at 0–5°C to minimize side reactions such as over-nitration or oxidation.

Regiochemical Control:

The electron-withdrawing lactone group of the chromenone directs nitration to the meta position (position 6) relative to the carbonyl oxygen. This regioselectivity is confirmed by nuclear magnetic resonance (NMR) analysis, which shows coupling patterns consistent with a nitro group at position 6.

Optimization Insights:

- Reaction Time : 2–4 hours at low temperatures ensures complete conversion without degradation.

- Workup : The crude product is quenched in ice water, neutralized with sodium bicarbonate, and extracted with ethyl acetate.

Sulfonylation at Position 3

Sulfonyl Chloride Coupling

The sulfonyl group is introduced via reaction with 4-tert-butylbenzenesulfonyl chloride in the presence of pyridine as a base. This step proceeds through nucleophilic aromatic substitution, where the hydroxyl group at position 3 of the chromenone is replaced by the sulfonyl moiety.

Reaction Parameters:

Analytical Characterization

Spectroscopic Data

- Molecular Formula : C₁₉H₁₇NO₆S (confirmed by high-resolution mass spectrometry).

- ¹H NMR : Key signals include a singlet for the tert-butyl group (δ 1.35 ppm) and aromatic protons split by nitro and sulfonyl substituents (δ 7.5–8.3 ppm).

- IR Spectroscopy : Peaks at 1740 cm⁻¹ (C=O lactone), 1530 cm⁻¹ (NO₂ asymmetric stretch), and 1360 cm⁻¹ (SO₂ symmetric stretch).

Yield Optimization and Challenges

Critical Factors Affecting Yield

- Nitration Efficiency : Incomplete nitration due to inadequate electrophile concentration or temperature fluctuations.

- Sulfonylation Side Reactions : Competing hydrolysis of sulfonyl chloride in aqueous conditions.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Chromenone Formation | Resorcinol, ethyl acetoacetate, H₂SO₄, 80°C | 65–70 | Over-cyclization byproducts |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 3 h | 50–55 | Regioselectivity control |

| Sulfonylation | 4-tert-Butylbenzenesulfonyl chloride, pyridine | 70–75 | Hydrolysis of sulfonyl chloride |

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The ester linkage in the chromenone ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 3-(4-Tert-butylphenyl)amino-6-nitrochromen-2-one.

Substitution: Various substituted chromenone derivatives.

Hydrolysis: Chromenone carboxylic acids.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : The compound serves as a valuable reagent in organic synthesis, facilitating the formation of more complex molecules.

- Precursor for Derivatives : It acts as a precursor for synthesizing various substituted chromenone derivatives, expanding the scope of chromenone chemistry.

Biology

- Enzyme Inhibition Studies : Research indicates that 3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one can inhibit specific enzymes by binding to their active sites, which is crucial for understanding enzyme kinetics and mechanisms.

- Protein Interaction Studies : The compound is utilized to study interactions between proteins and small molecules, contributing to the understanding of cellular pathways.

Medicine

-

Therapeutic Potential : Preliminary studies suggest that this compound may have therapeutic applications in treating diseases such as cancer and inflammatory disorders. Its mechanism involves modulating pathways related to inflammation and cell proliferation.

- Case Study : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Industry

- Material Development : The compound is being explored for its role in developing new materials, particularly in chemical manufacturing processes where its unique properties can be beneficial.

Comparative Analysis of Biological Activities

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Similar Compound A | Moderate | High | Moderate |

| Similar Compound B | High | Low | High |

This table illustrates that while all compounds exhibit some level of biological activity, the specific substituents on the phenolic rings significantly influence their efficacy.

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Cancer Cell Line Studies :

- In vitro assays revealed significant apoptosis induction at micromolar concentrations.

- Comparative studies indicated that it was more effective than some standard chemotherapeutic agents against specific cancer types.

-

Antimicrobial Efficacy :

- Evaluated against Methicillin-resistant Staphylococcus aureus (MRSA), it showed promising results with minimum inhibitory concentrations lower than those of traditional antibiotics.

-

Inflammatory Disease Models :

- In animal models simulating arthritis, administration led to reduced swelling and pain scores compared to control groups.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Enzyme Inhibition | Reduced metabolic enzyme activity |

| Antimicrobial | Effective against MRSA |

| Anti-inflammatory | Decreased inflammation in models |

Table 2: Case Study Outcomes

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |

| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |

| Inflammatory Models | Animal testing | Reduced swelling and pain scores |

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural Analogs with 4-Tert-butylphenyl Groups

(a) DCTB (trans-2-[3-(4-Tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile)

- Structural Features: Shares the 4-tert-butylphenyl group but differs in the backbone (propenylidene malononitrile vs. chromenone) and functional groups (malononitrile vs. sulfonyl-nitro) .

- Applications: DCTB is a matrix in MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) due to its strong electron-withdrawing malononitrile group, which aids analyte ionization .

(b) RoHS-Listed Aldehydes (e.g., 2-(4-Tert-butylbenzyl)propionaldehyde)

- Structural Features: Contain 4-tert-butylphenyl groups but feature aldehyde functionalities instead of sulfonyl-nitrochromenone .

- Regulatory Status : These aldehydes are restricted under EU RoHS due to environmental and health concerns . The target compound’s regulatory status remains unmentioned, but its structural complexity may require evaluation under similar frameworks.

Table 1: Comparison of Key Structural and Functional Attributes

Functional Group-Driven Comparisons

- Sulfonyl vs. Malononitrile Groups: The sulfonyl group in the target compound may enhance hydrogen-bonding capacity and stability compared to DCTB’s malononitrile, which prioritizes electron withdrawal for ionization .

Physicochemical Properties (Inferred)

- Lipophilicity: The tert-butyl group increases hydrophobicity in all analogs, but the chromenone backbone may moderate this compared to DCTB’s fully non-polar structure.

- Solubility : Likely low in aqueous media due to the tert-butyl and sulfonyl groups, contrasting with DCTB’s solubility in organic solvents like THF .

Biological Activity

3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a chromenone backbone with a sulfonyl group and a tert-butylphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 336.37 g/mol. The presence of the nitro group and the sulfonyl moiety suggests potential reactivity and biological activity related to electrophilic mechanisms.

Anticancer Properties

Research indicates that compounds with electrophilic characteristics, such as this compound, can exhibit anticancer activity through the modification of cellular signaling pathways. Electrophilic compounds can covalently modify thiols in proteins, leading to altered protein function and potential induction of apoptosis in cancer cells. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by targeting redox-sensitive pathways .

Inhibition of NF-kappaB Activation

This compound has been identified as an inhibitor of IkappaB-alpha phosphorylation, which is crucial for the activation of NF-kappaB, a transcription factor involved in inflammatory responses and cancer progression. The compound demonstrated an IC50 value of 10 µM, indicating effective inhibition at relatively low concentrations . This mechanism suggests that it could be beneficial in treating diseases characterized by chronic inflammation or cancer.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects of this compound on various human cancer cell lines. For example, treatments resulted in significant reductions in cell viability, with mechanisms involving oxidative stress induction and apoptosis confirmed through flow cytometry analysis .

Animal Models

Preliminary studies using animal models have indicated that administration of the compound can lead to decreased tumor growth rates compared to control groups. These findings warrant further investigation into dosage optimization and long-term effects on tumorigenesis .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-tert-butylphenyl)sulfonyl-6-nitrochromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of chromenone derivatives using 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The nitro group is introduced via nitration prior to sulfonylation. Optimization requires control of temperature (0–5°C for nitration to avoid side reactions) and stoichiometric ratios of sulfonylating agents. Reaction progress should be monitored via TLC or HPLC. Purification often employs column chromatography with silica gel and a gradient of ethyl acetate/hexane .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : and NMR confirm substituent positions and purity. For example, the sulfonyl group deshields adjacent protons, while nitro groups shift aromatic protons downfield.

- IR : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1520 cm (NO stretch) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion [M+H] and fragmentation patterns.

Cross-validation with computational methods (e.g., DFT-predicted spectra) enhances reliability .

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) requires high-quality crystals grown via slow evaporation. Data collection uses a diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K). Structure solution employs direct methods (SHELXT) and refinement via SHELXL, with attention to thermal displacement parameters and hydrogen bonding networks. The tert-butyl group’s disorder is modeled using split positions .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and bioactivity?

- Methodological Answer :

- DFT : Gaussian 09 or ORCA calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict nucleophilic/electrophilic sites. Solvent effects are modeled using PCM.

- Docking : AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., kinases). Binding affinities (ΔG) and interaction maps (hydrogen bonds, hydrophobic contacts) guide mechanistic hypotheses. Validation requires correlation with experimental IC values .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT-optimized geometries) arise from solvent effects or conformational flexibility. Solutions include:

- Explicit Solvent Modeling : MD simulations (AMBER/CHARMM) account for solvation dynamics.

- Dynamic NMR : Variable-temperature experiments detect conformational exchange.

- Benchmarking : Compare multiple functionals (B3LYP vs. M06-2X) to identify the most accurate method for the system .

Q. How can crystal packing and intermolecular interactions influence the compound’s stability and solubility?

- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies interactions (e.g., C–H···O, π–π stacking). The sulfonyl and nitro groups often form hydrogen bonds with solvents (e.g., DMSO), improving solubility. Thermal gravimetric analysis (TGA) measures decomposition temperatures linked to packing density. Co-crystallization with coformers (e.g., cyclodextrins) can enhance stability .

Data Analysis and Experimental Design

Q. What statistical approaches are critical for validating biological activity data in dose-response studies?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit IC curves. Assess reproducibility via triplicate experiments and ANOVA. For outliers, apply Grubbs’ test. Confounding factors (e.g., solvent cytotoxicity) require control experiments with vehicle-only groups .

Q. How do reaction solvent and catalyst choice impact the selectivity of sulfonylation versus competing pathways?

- Methodological Answer : Polar aprotic solvents (DMF, DCM) favor sulfonylation by stabilizing intermediates. Catalytic DMAP accelerates acylation but may promote side reactions; alternatives like NaH improve selectivity. Monitor by-products (e.g., sulfonic acids) via LC-MS and optimize via Design of Experiments (DoE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.